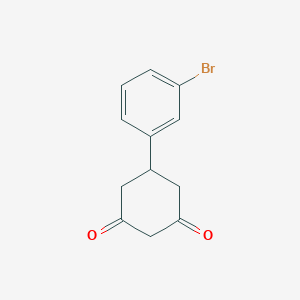

5-(3-Bromophenyl)cyclohexane-1,3-dione

説明

Structure

3D Structure

特性

IUPAC Name |

5-(3-bromophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWQTKIZVUKNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437607 | |

| Record name | 5-(3-bromophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-71-2 | |

| Record name | 5-(3-Bromophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144128-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-Bromophenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and drug discovery. The cyclohexane-1,3-dione scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a range of therapeutic properties including anticancer, antiviral, and antimicrobial activities.[1][2] This guide details a robust synthetic protocol for the preparation of the title compound, elucidates the underlying reaction mechanisms, and provides a thorough analysis of its structural and spectroscopic properties. The content is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and potentially explore the therapeutic applications of this and related compounds.

Introduction: The Significance of 5-Arylcyclohexane-1,3-diones in Medicinal Chemistry

The 5-arylcyclohexane-1,3-dione framework represents a privileged scaffold in the design of novel therapeutic agents. The inherent chemical functionalities of this bicyclic system, including the acidic methylene protons and the reactive dicarbonyl moiety, offer versatile handles for further chemical modifications, enabling the generation of diverse molecular libraries for biological screening.

Derivatives of cyclohexane-1,3-dione have demonstrated a remarkable breadth of biological activities. Numerous studies have highlighted their potential as:

-

Anticancer Agents: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[1][3] Their mechanism of action can involve the inhibition of critical enzymes in cancer progression, such as tyrosine kinases.[3]

-

Antimicrobial Agents: The scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[1][4]

-

Antiviral Agents: Certain cyclohexane-1,3-dione derivatives have shown promise as antiviral compounds.[2]

The introduction of a 3-bromophenyl substituent at the 5-position of the cyclohexane-1,3-dione ring offers a strategic element for further derivatization. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of additional structural diversity to probe structure-activity relationships (SAR) in drug discovery programs.

This guide will now delve into the practical aspects of synthesizing and characterizing 5-(3-Bromophenyl)cyclohexane-1,3-dione, providing a solid foundation for its application in research and development.

Synthesis of 5-(3-Bromophenyl)cyclohexane-1,3-dione

The synthesis of 5-(3-Bromophenyl)cyclohexane-1,3-dione can be efficiently achieved through a two-step sequence involving a Michael addition followed by an intramolecular cyclization. This approach is widely applicable for the synthesis of 5-arylcyclohexane-1,3-diones.

Synthetic Strategy: A Michael-Dieckmann Approach

The overall synthetic strategy is depicted below. The process begins with the Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated ester, in this case, ethyl 3-(3-bromophenyl)propenoate. The resulting diester intermediate is then induced to undergo an intramolecular Dieckmann condensation to form the target cyclic β-keto ester, which upon hydrolysis and decarboxylation would yield the desired 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Caption: Overall synthetic strategy for 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(1-(3-bromophenyl)ethyl)malonate (Michael Addition)

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 eq) in a suitable anhydrous solvent such as ethanol or tetrahydrofuran (THF).

-

Base Addition: To this solution, add a base such as sodium ethoxide (1.0 eq) or potassium tert-butoxide at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.[5]

-

Michael Acceptor Addition: Slowly add a solution of ethyl 3-(3-bromophenyl)propenoate (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically stirred at room temperature for several hours or gently heated if required.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(1-(3-bromophenyl)ethyl)malonate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 5-(3-Bromophenyl)cyclohexane-1,3-dione (Intramolecular Cyclization)

-

Cyclization Reaction: Dissolve the purified diethyl 2-(1-(3-bromophenyl)ethyl)malonate (1.0 eq) in an anhydrous solvent like toluene or THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Base Addition: Add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (at least 2.0 eq) to the solution. Heat the reaction mixture to reflux.[6][7] The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-ketoesters.[7][8][9]

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Acidification and Decarboxylation: After cooling the reaction mixture to room temperature, carefully quench it with a dilute acid (e.g., 1 M HCl) until the solution is acidic. This step protonates the enolate and facilitates the hydrolysis and decarboxylation of the β-keto ester intermediate.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 5-(3-Bromophenyl)cyclohexane-1,3-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

Mechanism of the Michael Addition

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In this synthesis, the nucleophile is the enolate of diethyl malonate, which is a soft nucleophile and preferentially attacks the β-carbon of the Michael acceptor.

Caption: Mechanism of the Michael addition reaction.

Characterization of 5-(3-Bromophenyl)cyclohexane-1,3-dione

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

| Property | Value |

| CAS Number | 144128-71-2[10][11] |

| Molecular Formula | C₁₂H₁₁BrO₂[10][12] |

| Molecular Weight | 267.12 g/mol [10][12] |

| Appearance | Expected to be an off-white to pale yellow solid. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-(3-Bromophenyl)cyclohexane-1,3-dione, both ¹H and ¹³C NMR are crucial. The compound exists in a tautomeric equilibrium between the diketo and enol forms, which will be reflected in the NMR spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):

-

Aromatic Protons (7.2-7.6 ppm): A complex multiplet corresponding to the four protons on the bromophenyl ring.

-

Enolic Proton (around 11-12 ppm): A broad singlet, characteristic of the intramolecularly hydrogen-bonded enolic proton. This peak may not always be observed depending on the solvent and concentration.

-

Vinyl Proton (around 5.5 ppm): A singlet corresponding to the proton on the double bond in the enol form.

-

Cyclohexane Ring Protons (2.4-3.5 ppm): A series of multiplets corresponding to the protons on the cyclohexane ring. The exact chemical shifts and coupling patterns will depend on their diastereotopic relationships. A proton at C5 will likely appear as a multiplet around 3.5 ppm. The protons at C4 and C6 will also be multiplets, likely in the 2.4-2.8 ppm range. The proton at C2, being adjacent to two carbonyl groups, will be the most acidic and its signal might be broad or exchangeable.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm):

-

Carbonyl Carbons (C1, C3): Peaks in the range of 190-205 ppm for the diketo form and around 180-195 ppm for the enol form.

-

Aromatic Carbons: Six signals in the aromatic region (120-145 ppm). The carbon attached to the bromine atom will be in the lower end of this range (around 122 ppm).

-

Enolic Carbons (C2, C3): In the enol form, C2 would appear around 100-110 ppm and C3 (now part of a C=C-OH system) would be around 170-180 ppm.

-

Cyclohexane Ring Carbons (C4, C5, C6): Aliphatic carbons in the range of 30-50 ppm. C5, attached to the aromatic ring, will be downfield compared to C4 and C6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-(3-Bromophenyl)cyclohexane-1,3-dione is expected to show characteristic absorptions for the dicarbonyl system and its enol tautomer.

Predicted FTIR Data (KBr, cm⁻¹):

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-2800 | C-H stretch | Aliphatic and Aromatic |

| 1715-1685 | C=O stretch | Diketo form |

| 1650-1600 | C=C stretch | Enol form |

| 1600-1550 | C=O stretch (H-bonded) | Enol form |

| 1590-1450 | C=C stretch | Aromatic ring |

| 1200-1000 | C-O stretch | Enol form |

| 800-600 | C-Br stretch | Bromophenyl group |

The presence of both sharp C=O stretches and broader bands corresponding to the conjugated and hydrogen-bonded enol system is a hallmark of β-dicarbonyl compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3-Bromophenyl)cyclohexane-1,3-dione, the presence of bromine will result in a characteristic isotopic pattern.

Predicted Mass Spectrum Data (EI, 70 eV):

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 266 and 268, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragmentation Peaks:

-

[M-Br]⁺: A peak at m/z 187, corresponding to the loss of the bromine atom.

-

[M-CO]⁺: Peaks at m/z 238 and 240, from the loss of a carbonyl group.

-

[C₆H₄Br]⁺: Peaks at m/z 155 and 157, corresponding to the bromophenyl fragment.

-

Further fragmentation of the cyclohexane ring will lead to a series of smaller fragments.

-

The characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Conclusion and Future Outlook

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-(3-Bromophenyl)cyclohexane-1,3-dione. The outlined synthetic protocol, based on a Michael addition and subsequent intramolecular cyclization, offers a reliable route to this valuable research compound. The predicted spectroscopic data serves as a useful reference for researchers to confirm the successful synthesis and purity of the target molecule.

Given the established biological significance of the 5-arylcyclohexane-1,3-dione scaffold, 5-(3-Bromophenyl)cyclohexane-1,3-dione represents a promising starting point for the development of novel therapeutic agents. The presence of the bromine atom provides a key site for further chemical elaboration, enabling the exploration of a wider chemical space and the optimization of biological activity. Future research in this area could focus on the synthesis of a library of derivatives and their systematic evaluation in various disease models, particularly in the areas of oncology and infectious diseases.

References

-

Chinnamanayakar, S. et al. (2021). Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and Their in Silico and in Vitro Studies on Antimicrobial and Breast Cancer Activity. ResearchGate. Available at: [Link]

-

Mohareb, R. M. et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]

-

Sharma, D. et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications. Available at: [Link]

-

Filo Student. (2025). Provide a step-by-step mechanism for the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Filo. Available at: [Link]

-

Ezhilarasi, M.R. et al. (2021). Antifungal activity test for cyclohexane-1,3-dione derivatives (5a-5h). ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. scbt.com [scbt.com]

- 11. 5-(3-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE | 144128-71-2 [chemicalbook.com]

- 12. 144128-71-2 CAS MSDS (5-(3-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(3-Bromophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-Bromophenyl)cyclohexane-1,3-dione, a versatile building block in modern organic synthesis and medicinal chemistry. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the design and execution of novel synthetic strategies and drug discovery programs.

Introduction: The Strategic Value of the 5-Arylcyclohexane-1,3-dione Scaffold

5-(3-Bromophenyl)cyclohexane-1,3-dione belongs to the class of 5-arylcyclohexane-1,3-diones, a scaffold of significant interest in synthetic and medicinal chemistry. The core cyclohexane-1,3-dione moiety is a privileged structure due to its unique electronic and conformational properties, which impart a range of useful chemical behaviors. The presence of the 3-bromophenyl substituent further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions and introducing a lipophilic, electron-withdrawing group that can modulate the biological activity of its derivatives.

The strategic value of this compound lies in the convergence of three key chemical features:

-

A Highly Acidic Methylene Group: The C2 methylene protons are flanked by two electron-withdrawing carbonyl groups, rendering them significantly acidic and readily deprotonated to form a stabilized enolate.

-

Keto-Enol Tautomerism: The dicarbonyl system exists in a dynamic equilibrium between the diketo and enol forms, influencing its reactivity and spectroscopic properties.

-

A Functionalized Aromatic Ring: The 3-bromophenyl group can be elaborated through a wide array of modern cross-coupling methodologies, allowing for the generation of diverse molecular libraries.

This guide will delve into the synthesis, physicochemical properties, reactivity, and potential applications of 5-(3-Bromophenyl)cyclohexane-1,3-dione, providing a robust framework for its effective utilization in research and development.

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis logically proceeds via the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation.

Caption: Retrosynthetic analysis of 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on well-established methodologies for the synthesis of similar 5-arylcyclohexane-1,3-diones.[1][2] Optimization may be required to achieve the highest yields for this specific substrate.

Step 1: Michael Addition

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at room temperature, add diethyl malonate (1.0 eq.) dropwise.

-

Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.

-

Add a solution of ethyl 3-(3-bromophenyl)propenoate (1.0 eq.) in anhydrous ethanol dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The resulting crude Michael adduct can be carried forward to the next step without further purification, or it can be purified by column chromatography.

Step 2: Intramolecular Claisen Condensation, Hydrolysis, and Decarboxylation

-

Dissolve the crude Michael adduct in a solution of sodium ethoxide (2.0 eq.) in anhydrous ethanol.

-

Heat the mixture to reflux to induce the intramolecular Claisen condensation. Monitor the formation of the cyclic β-keto ester by TLC.

-

Once the cyclization is complete, add an aqueous solution of sodium hydroxide (4.0 eq.) to the reaction mixture.

-

Continue to heat at reflux to hydrolyze the ester.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~2. This will induce decarboxylation.

-

The resulting precipitate of 5-(3-Bromophenyl)cyclohexane-1,3-dione can be collected by filtration, washed with cold water, and dried.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid. Purity can be assessed by melting point determination and confirmed by spectroscopic methods.

Physicochemical Properties

While extensive experimental data for 5-(3-Bromophenyl)cyclohexane-1,3-dione is not widely published, its key physicochemical properties can be reliably inferred from the behavior of closely related compounds and fundamental chemical principles.

| Property | Value/Description | Citation/Justification |

| CAS Number | 144128-71-2 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₁BrO₂ | [3] |

| Molecular Weight | 267.12 g/mol | [3] |

| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Based on analogous compounds.[7] |

| Melting Point | Expected to be in the range of 180-200 °C. For comparison, the melting point of 5-phenylcyclohexane-1,3-dione is 188 °C. | [8] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as DMSO, DMF, and alcohols. | General property of similar organic compounds. |

| pKa | The pKa of the C2 methylene protons is estimated to be in the range of 9-11. | This is characteristic of β-dicarbonyl compounds, where the resulting enolate is stabilized by resonance across both carbonyl groups.[9][10][11] |

Spectroscopic and Structural Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons and the aromatic protons of the 3-bromophenyl group. The integration of these signals would confirm the ratio of protons in the molecule. The exact chemical shifts will be influenced by the solvent and the keto-enol equilibrium.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be characterized by the presence of two carbonyl carbon signals in the diketo form, typically in the range of 190-210 ppm. In the enol form, one of these signals would be shifted upfield to a chemical shift characteristic of an enolic carbon (around 170-180 ppm). Signals for the aromatic carbons and the aliphatic carbons of the cyclohexane ring would also be present.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong carbonyl stretching vibrations. In the diketo form, a strong absorption band is expected in the region of 1700-1740 cm⁻¹. In the enol form, this band may be shifted to a lower wavenumber (1600-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A broad O-H stretch may also be observed in the region of 2500-3200 cm⁻¹ for the enol tautomer.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.12 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve cleavage of the cyclohexane ring.[12]

Chemical Reactivity and Synthetic Utility

The rich chemistry of 5-(3-Bromophenyl)cyclohexane-1,3-dione stems from the interplay of its acidic methylene group, the dicarbonyl moiety, and the reactive bromophenyl substituent.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, 5-(3-Bromophenyl)cyclohexane-1,3-dione exists as a mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH. In non-polar solvents, the enol form is often favored due to the stability imparted by intramolecular hydrogen bonding. In polar, protic solvents, the diketo form may be more prevalent as the solvent can engage in intermolecular hydrogen bonding, disrupting the intramolecular hydrogen bond of the enol.

Caption: The equilibrium between the diketo and enol forms of 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Acidity and Enolate Formation

The protons on the C2 carbon are significantly acidic (pKa ≈ 9-11), allowing for easy deprotonation with a mild base (e.g., sodium ethoxide, triethylamine) to form a highly stabilized enolate.[9][10][11] This enolate is a soft nucleophile and a key reactive intermediate in many of the compound's synthetic applications.

Key Reactions and Synthetic Transformations

The versatile reactivity of this scaffold makes it a valuable precursor for a wide range of more complex molecules.

The enolate of 5-(3-Bromophenyl)cyclohexane-1,3-dione can act as a Michael donor, reacting with α,β-unsaturated carbonyl compounds in a conjugate addition reaction to form new carbon-carbon bonds.[13][14] This reaction is fundamental for building more complex carbocyclic and heterocyclic systems.

The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base.[5][15][16][17][18] This reaction provides a straightforward route to the synthesis of α,β-unsaturated dicarbonyl compounds, which are themselves versatile synthetic intermediates.

Caption: Generalized workflow for a Knoevenagel condensation reaction.

The 3-bromophenyl substituent is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[15][19] These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of large and diverse libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The 5-arylcyclohexane-1,3-dione scaffold is a recurring motif in a number of biologically active molecules. Derivatives of cyclohexane-1,3-dione have been reported to exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[20]

Kinase Inhibition

Many derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of various protein kinases, which are key targets in oncology.[1][21] The ability to readily derivatize the 5-aryl ring allows for the fine-tuning of interactions within the kinase active site, making this scaffold attractive for the development of targeted cancer therapies.

Anticancer Activity

The antiproliferative activity of various heterocyclic compounds derived from cyclohexane-1,3-diones has been demonstrated against several cancer cell lines.[1][21] The presence of the bromophenyl group can enhance lipophilicity and potentially lead to improved cell permeability and biological activity.[9][22]

Safety and Handling

As a laboratory chemical, 5-(3-Bromophenyl)cyclohexane-1,3-dione should be handled with appropriate care. While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling similar dicarbonyl compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

5-(3-Bromophenyl)cyclohexane-1,3-dione is a highly versatile and synthetically valuable building block. Its unique combination of a reactive dicarbonyl moiety, an acidic methylene group, and a functionalizable aromatic ring provides a powerful platform for the synthesis of a wide array of complex molecules. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its structural class. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for its application in innovative research programs in organic synthesis and medicinal chemistry.

References

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). MDPI. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH. Available at: [Link]

-

Explain the relative acidity of beta-dicarbonyl compounds relative to carbonyl compounds lacking a beta- carbonyl group, alcohols, water, and amines. (2021). Chegg.com. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Available at: [Link]

-

Supporting Information for Self-Assembly of M24L48 Spheres Based on a Pt(II)-Containing 1,2,3-Triazole Ligand. (2007). Wiley-VCH. Available at: [Link]

-

8.3 β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks. Available at: [Link]

-

How does the pKa value of alpha hydrogens in beta dicarbonyl compounds compare to those in simple carbonyl compounds? (n.d.). Pearson. Available at: [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

-

Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019). ACS Omega. Available at: [Link]

- multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic deriv

-

Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. (n.d.). PMC - NIH. Available at: [Link]

- CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives. (n.d.). Google Patents.

-

5-(4-Bromophenyl)cyclohexane-1,3-dione | C12H11BrO2 | CID 18317613. (n.d.). PubChem. Available at: [Link]

- WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (n.d.). Google Patents.

-

Studies in Organic Mass Spectrometry III 1, 3‐Cyclohexanediones. (n.d.). ResearchGate. Available at: [Link]

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. (n.d.). ResearchGate. Available at: [Link]

-

PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR. (n.d.). Patent 0195053. Available at: [Link]

-

First synthesis of 5-hydroxycyclohexane-1,3-dione. (n.d.). Mendeleev Communications (RSC Publishing). Available at: [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. Available at: [Link]

-

Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (n.d.). ResearchGate. Available at: [Link]

-

Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

5-Bromocyclohexane-1,3-diol | C6H11BrO2 | CID 140808396. (n.d.). PubChem. Available at: [Link]

-

Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. (n.d.). NIH. Available at: [Link]

- SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THI

-

Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

- US5744648A - Process for the manufacture of 1, 3-cyclohexanedione. (n.d.). Google Patents.

-

Michael Additions Revisited with 1,3 Dicarbonyls. (2020). YouTube. Available at: [Link]

-

Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (n.d.). PMC - PubMed Central. Available at: [Link]

-

1,3-Cyclohexanedione. (n.d.). Wikipedia. Available at: [Link]

-

5-Phenylcyclohexane-1,3-dione. (n.d.). Amerigo Scientific. Available at: [Link]

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. (n.d.). PMC - NIH. Available at: [Link]

Sources

- 1. studycorgi.com [studycorgi.com]

- 2. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. 5-(3-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE | 144128-71-2 [chemicalbook.com]

- 5. 5-(3-Bromophenyl)cyclohexane-1,3-dione | 144128-71-2 [sigmaaldrich.com]

- 6. 144128-71-2|5-(3-Bromophenyl)cyclohexane-1,3-dione|BLD Pharm [bldpharm.com]

- 7. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]

- 8. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. How does the pKa value of alpha hydrogens in beta dicarbonyl comp... | Study Prep in Pearson+ [pearson.com]

- 11. Solved 2. Explain the relative acidity of beta-dicarbonyl | Chegg.com [chegg.com]

- 12. US3932511A - Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof - Google Patents [patents.google.com]

- 13. a) write a mechanism for the Michael addition of dimethyl malonate to mes.. [askfilo.com]

- 14. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053 [data.epo.org]

- 17. First synthesis of 5-hydroxycyclohexane-1,3-dione - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 18. rsc.org [rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

Spectroscopic Characterization of 5-(3-Bromophenyl)cyclohexane-1,3-dione: A Technical Guide

Introduction

5-(3-Bromophenyl)cyclohexane-1,3-dione belongs to the class of 5-arylcyclohexane-1,3-diones, which are known for their versatile reactivity and potential biological activities. The presence of the bromophenyl moiety and the dicarbonyl system makes this compound a key intermediate for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research endeavor. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive analytical overview.

Molecular Structure and Key Features

The molecular structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione (C₁₂H₁₁BrO₂) dictates its spectroscopic properties.[1] Key features include the cyclohexane-1,3-dione ring, which can exist in keto-enol tautomeric forms, and the 3-bromophenyl substituent. The presence of bromine with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br) will be a key indicator in mass spectrometry.

Figure 1: Molecular structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the keto-enol tautomerism of the cyclohexane-1,3-dione moiety, the NMR spectra can be complex, showing signals for both tautomers depending on the solvent and temperature. For the purpose of this guide, we will focus on the analysis of the diketo form, which is often predominant in aprotic solvents like CDCl₃.

¹H NMR Spectroscopy

Experimental Protocol (Predicted): A ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of 5-(3-Bromophenyl)cyclohexane-1,3-dione would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The chemical shifts would be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | m | 4H | Ar-H |

| ~ 3.5 | m | 1H | H-5 |

| ~ 2.8 - 2.5 | m | 4H | H-2, H-6 |

| ~ 2.4 - 2.2 | m | 2H | H-4 |

Interpretation: The aromatic region is expected to show a complex multiplet pattern for the four protons of the 3-bromophenyl group. The proton at C-5 of the cyclohexane ring, being adjacent to the aromatic ring, would appear as a multiplet around 3.5 ppm. The methylene protons at C-2 and C-6, adjacent to the carbonyl groups, are diastereotopic and would likely appear as a complex multiplet in the range of 2.5-2.8 ppm. The methylene protons at C-4 would also give rise to a multiplet, expected to be further upfield around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

Experimental Protocol (Predicted): A ¹³C NMR spectrum would be recorded at 100 or 125 MHz using the same sample prepared for the ¹H NMR analysis. The chemical shifts would be referenced to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | C=O (C-1, C-3) |

| ~ 145 | Ar-C (C-1') |

| ~ 132 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 122 | Ar-C-Br |

| ~ 50 | C-2, C-6 |

| ~ 45 | C-4 |

| ~ 40 | C-5 |

Interpretation: The two carbonyl carbons (C-1 and C-3) are expected to resonate at a significantly downfield chemical shift, around 208 ppm. The aromatic carbons will appear in the typical range of 120-145 ppm. The carbon bearing the bromine atom (C-3') will be identifiable, and the other aromatic signals can be assigned based on substituent effects. The aliphatic carbons of the cyclohexane ring will appear in the upfield region, with the carbons adjacent to the carbonyls (C-2, C-6) being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or alternatively, a KBr pellet would be prepared.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (conjugated ketone) |

| ~ 1600, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 1070 | Strong | C-Br stretch |

Interpretation: The most prominent feature in the IR spectrum will be the strong absorption band around 1715 cm⁻¹ corresponding to the stretching vibration of the two carbonyl groups. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1470 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹. A strong absorption around 1070 cm⁻¹ would be indicative of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted): A mass spectrum would be acquired using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or after separation by gas chromatography if volatile enough.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 268/266 | High | [M]⁺ (Molecular ion) |

| 187 | Medium | [M - Br]⁺ |

| 157/155 | Medium | [C₆H₄Br]⁺ |

| 111 | High | [C₆H₇O₂]⁺ |

Interpretation: The mass spectrum will show a characteristic molecular ion peak [M]⁺ with a doublet at m/z 266 and 268, with nearly equal intensity, which is the hallmark of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[2] A significant fragment would be observed at m/z 187, corresponding to the loss of the bromine radical. Another prominent fragmentation pathway would involve the cleavage of the bond between the cyclohexane and the phenyl rings, leading to fragments corresponding to the bromophenyl cation (m/z 155/157) and the cyclohexane-1,3-dione radical cation (m/z 111).

Figure 2: Predicted key fragmentation pathways for 5-(3-Bromophenyl)cyclohexane-1,3-dione in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-(3-Bromophenyl)cyclohexane-1,3-dione. By leveraging fundamental principles and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics. This information serves as a crucial reference for researchers working with this compound, aiding in its synthesis, purification, and subsequent applications. The provided protocols and interpretations offer a solid foundation for the empirical characterization of this and other related novel chemical entities.

References

Sources

Crystal structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Crystal Structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-(3-Bromophenyl)cyclohexane-1,3-dione. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging established synthetic protocols and drawing parallels from the crystallographic data of analogous compounds, we present a robust workflow for obtaining and interpreting its three-dimensional structure. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for achieving high-quality, publishable results. The structural insights gleaned are anticipated to be valuable for structure-activity relationship (SAR) studies and the rational design of novel therapeutics targeting protein kinases and other enzymes implicated in cancer.[1][2]

Introduction: The Significance of 5-Arylcyclohexane-1,3-diones

The cyclohexane-1,3-dione scaffold is a privileged core in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] Derivatives of this class have demonstrated potential as anticancer agents, with some exhibiting inhibitory activity against key receptor tyrosine kinases.[1][2] The introduction of a substituted phenyl ring at the 5-position, as in 5-(3-Bromophenyl)cyclohexane-1,3-dione, offers a vector for exploring crucial intermolecular interactions within protein binding pockets. The bromine atom, in particular, can participate in halogen bonding, a directional interaction increasingly exploited in rational drug design.

A precise understanding of the three-dimensional structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione is paramount. The crystal structure reveals not only the exact conformation of the molecule but also the intricate network of intermolecular interactions that govern its solid-state packing. This information is invaluable for:

-

Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

-

Polymorph Screening: Understanding the solid-state landscape of the compound, which is critical for drug development and formulation.

This guide will walk through the necessary steps to achieve this structural understanding, from initial synthesis to the final analysis of the crystal lattice.

Synthesis and Crystallization

The synthesis of 5-phenyl substituted cyclohexane-1,3-diones is well-documented, typically proceeding through a Michael addition reaction.[3] The following protocol is a robust method for obtaining the title compound.

Synthetic Protocol: Michael Addition Pathway

This two-step process involves the initial formation of a benzylidenemalonate derivative, followed by condensation with an acetoacetic acid ester.[3]

Step 1: Synthesis of Diethyl 3-bromobenzylidenemalonate

-

To a solution of 3-bromobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous toluene, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 3-bromobenzylidenemalonate, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(3-Bromophenyl)cyclohexane-1,3-dione

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise at 0°C.

-

Add the crude diethyl 3-bromobenzylidenemalonate from Step 1, dissolved in a minimal amount of absolute ethanol, to the reaction mixture.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Reflux the resulting mixture for 4 hours to effect cyclization and decarboxylation.

-

Cool the mixture, acidify with dilute hydrochloric acid to pH ~2, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The following methods are recommended for growing high-quality crystals of the title compound.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane) to near saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Thermal Gradient: Slowly cool a saturated solution from an elevated temperature to room temperature, or even sub-ambient temperatures, over a period of hours to days.

Crystal Structure Determination: A Workflow

Once suitable single crystals are obtained, their structure can be determined using Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Workflow for SC-XRD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Reduction: The collected diffraction spots are indexed to determine the unit cell parameters and Bravais lattice. The intensities of the reflections are integrated and scaled.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structure is validated using software tools like PLATON and submitted to crystallographic databases (e.g., the Cambridge Crystallographic Data Centre - CCDC).

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for 5-(3-Bromophenyl)cyclohexane-1,3-dione, we can predict its key structural features based on known structures of similar molecules, such as (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione.[4][5]

Molecular Conformation

The cyclohexane-1,3-dione ring is not planar. It is expected to adopt a conformation that minimizes steric strain, such as a chair , boat , or envelope conformation. In related structures, an envelope or twist-boat conformation is common.[4] The 3-bromophenyl substituent will likely occupy an equatorial position to minimize steric hindrance.

Tautomerism and Hydrogen Bonding

The 1,3-dione moiety can exist in keto-enol tautomeric forms. In the solid state, this equilibrium influences the hydrogen bonding network. It is highly probable that the molecules will form centrosymmetric dimers through intermolecular O-H···O or C-H···O hydrogen bonds.

Halogen Bonding and π-Interactions

A key feature of the title compound is the bromine atom. It is a good halogen bond donor and can interact with electron-rich atoms, such as the carbonyl oxygens of neighboring molecules (Br···O interactions). Additionally, π-π stacking interactions between the bromophenyl rings may further stabilize the crystal packing.

Predicted Crystallographic Data Table

The following table presents predicted crystallographic parameters based on similarly sized molecules. Actual values must be determined experimentally.

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₁₁BrO₂ |

| Formula Weight | 267.12 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 1400 - 1800 |

| Z | 4 |

| Density (calculated) | 1.5 - 1.7 g/cm³ |

Logical Relationships in Crystal Packing

Caption: Predicted intermolecular interactions driving crystal packing.

Conclusion and Future Work

This guide has outlined a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural characterization of 5-(3-Bromophenyl)cyclohexane-1,3-dione. While the definitive crystal structure remains to be determined, the predictive analysis based on analogous compounds provides a strong foundation for what to expect. The elucidation of this structure will be a valuable contribution to the field of medicinal chemistry, enabling more sophisticated SAR studies and the design of next-generation therapeutics. It is our hope that this guide will serve as a catalyst for such research, providing both the practical protocols and the theoretical framework necessary for success.

References

-

Lee, J. K., Min, S.-J., Cho, Y. S., Kwon, J. H., & Park, J. (2015). Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o485–o486. [Link]

-

ResearchGate. (2015). Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione. [Link]

-

Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136. [Link]

-

PubChem. 5-(4-Bromophenyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Chinnamanayakar, S., et al. (2025). Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and their In Silico and In Vitro Studies on Antimicrobial and Breast Cancer Activity. ResearchGate. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

-

El-Sayed, N. N. E., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 13772–13788. [Link]

-

The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementary Information. [Link]

-

PubChem. 5-Cyclohexylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Ethylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Building Blocks. SBB054180 5-(3-bromophenyl)cyclohexane-1,3-dione. [Link]

- Google Patents.

Sources

- 1. ajol.info [ajol.info]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 4. Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tautomeric Equilibrium in 5-Phenyl Substituted Cyclohexane-1,3-diones: A Mechanistic and Analytical Exploration

An In-depth Technical Guide

Abstract

5-Phenyl-cyclohexane-1,3-dione is a versatile synthetic intermediate whose chemical reactivity and biological activity are intrinsically linked to its molecular structure.[1][2] Like other β-dicarbonyl compounds, it exists as a dynamic equilibrium of keto and enol tautomers.[3] Understanding and controlling this equilibrium is paramount for predictable outcomes in synthesis and for elucidating structure-activity relationships in drug discovery. This guide provides a comprehensive examination of the tautomerism in 5-phenyl-cyclohexane-1,3-dione, detailing the structural and environmental factors that govern the equilibrium. We will explore the fundamental principles of tautomerism in cyclic β-dicarbonyls, the specific influence of the 5-phenyl substituent, the profound effect of solvents, and the analytical methodologies required for rigorous quantification. This document serves as a technical resource, blending theoretical principles with practical, field-proven experimental protocols.

The Tautomeric Landscape of Cyclic β-Diketones

Keto-enol tautomerism is a proton-transfer equilibrium between a carbonyl compound with an α-hydrogen and its corresponding enol isomer.[3] While the keto form is generally more stable for simple carbonyls due to the greater strength of the C=O double bond compared to a C=C double bond, the equilibrium can shift significantly in β-dicarbonyl systems.[3][4]

In acyclic 1,3-dicarbonyls, such as acetylacetone, the enol form is substantially stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond.[5] However, the rigid geometry of the cyclohexane-1,3-dione scaffold precludes the formation of such an intramolecular hydrogen bond.[6] Consequently, the enol tautomer of these cyclic systems is stabilized not by internal bonding, but by potent intermolecular hydrogen bonding, often leading to the formation of dimeric or polymeric structures, especially in the solid state and in concentrated solutions.[7] This fundamental difference dictates a unique response to environmental factors compared to their acyclic counterparts.

Caption: Workflow for quantitative analysis of tautomeric equilibrium using ¹H NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying tautomerism, leveraging the differences in the electronic systems of the keto and enol forms. [8]

-

Principle: The enol tautomer possesses a conjugated π-system (C=C-C=O), which results in a π→π* electronic transition at a longer wavelength (lower energy) compared to the isolated n→π* transitions of the non-conjugated carbonyl groups in the keto form. [9][10]By monitoring the absorbance at the characteristic λ_max for the enol, one can study shifts in the equilibrium.

Experimental Protocol: UV-Vis Analysis

-

Objective: To qualitatively observe the shift in tautomeric equilibrium across a range of solvents.

-

Materials:

-

5-Phenyl-cyclohexane-1,3-dione

-

A series of spectral-grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a dilute stock solution of the compound in a relatively non-polar solvent like acetonitrile.

-

Prepare a series of solutions with the same concentration (~10⁻⁵ M) in different solvents. [11] * Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

-

Data Analysis:

-

Compare the spectra. A shift in the equilibrium towards the enol form will be indicated by an increase in the intensity of the absorption band at the longer wavelength (typically >250 nm), corresponding to the conjugated system.

-

While precise quantification is complex without isolating the pure tautomers to determine their molar absorptivity coefficients, the technique is excellent for rapidly assessing the qualitative effect of the solvent. [12]

-

Conclusion

The tautomeric equilibrium of 5-phenyl-cyclohexane-1,3-dione is a delicate balance governed by the interplay of intramolecular structure and intermolecular forces. Unlike acyclic analogues, its enol form is stabilized by intermolecular hydrogen bonding, making the equilibrium highly sensitive to concentration and, most critically, the solvent environment. The electron-withdrawing and conjugating potential of the 5-phenyl group further modulates this behavior. For professionals in synthetic chemistry and drug development, a firm grasp of these principles is essential. Rigorous analysis, primarily through quantitative ¹H NMR, allows for the precise characterization of the tautomeric ratio, enabling reproducible reaction outcomes and a clearer understanding of the molecule's bioactive conformation.

References

-

Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (URL: [Link])

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIRIBUM CONSTANTS. Canadian Journal of Chemistry. (URL: [Link])

-

Bretti, C., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. (URL: [Link])

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. ResearchGate. (URL: [Link])

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. (URL: [Link])

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. (URL: [Link])

-

Burdett, J. L., & Rogers, M. T. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry. (URL: [Link])

-

Gouterman, M., et al. (2000). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. (URL: [Link])

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. (URL: [Link])

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. (URL: [Link])

-

Two-dimensional molecular structures tautomerism in cyclohexane-1,2-dione. ResearchGate. (URL: [Link])

-

Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). YouTube. (URL: [Link])

-

5-Phenylcyclohexane-1,3-dione. Amerigo Scientific. (URL: [Link])

-

Keto-Enol Tautomerism. Chemistry LibreTexts. (URL: [Link])

-

Explain why 5,5-dimethyl-1,3-cyclohexanedione exists predominantly in its enol form but... Study.com. (URL: [Link])

-

Keto-enol Tautomerism. YouTube. (URL: [Link])

Sources

- 1. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 2. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 5-(3-Bromophenyl)cyclohexane-1,3-dione in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(3-Bromophenyl)cyclohexane-1,3-dione, a compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various organic media. The guide elucidates the physicochemical principles governing its solubility, offers a systematic approach to solvent selection, and provides a detailed, field-proven protocol for empirical solubility determination. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving 5-(3-Bromophenyl)cyclohexane-1,3-dione.

Introduction: Understanding the Molecule

5-(3-Bromophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, featuring a bromophenyl substituent at the 5-position. Its molecular structure, with a molecular formula of C₁₂H₁₁BrO₂ and a molecular weight of approximately 267.12 g/mol , dictates its solubility profile[1][2]. The molecule possesses both polar and non-polar characteristics. The cyclohexane-1,3-dione ring contains two polar carbonyl groups, which can participate in hydrogen bonding, while the bromophenyl group introduces a significant non-polar, aromatic character. This amphiphilic nature suggests a nuanced solubility across a spectrum of organic solvents.

The parent compound, cyclohexane-1,3-dione, is known to be partially soluble in both water and various organic solvents, with its solubility being influenced by temperature and the polarity of the solvent[3]. The introduction of the bulky, hydrophobic bromophenyl group is expected to decrease its solubility in polar solvents like water and increase its affinity for non-polar or moderately polar organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent[4]. This principle states that substances with similar polarities are more likely to be soluble in one another. Several factors influence the solubility of 5-(3-Bromophenyl)cyclohexane-1,3-dione:

-

Polarity : The presence of the two carbonyl groups on the cyclohexane ring imparts polarity and the capacity for hydrogen bond acceptance. The bromophenyl group, while containing a polar carbon-bromine bond, is predominantly non-polar due to the large aromatic ring.

-

Molecular Size and Shape : Larger molecules, such as 5-(3-Bromophenyl)cyclohexane-1,3-dione, can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller molecules[5].

-

Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature[5][6]. This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a predicted qualitative solubility profile for 5-(3-Bromophenyl)cyclohexane-1,3-dione in common organic solvents is presented in Table 1. It is imperative to note that these are predictions and must be confirmed by empirical testing.

Table 1: Predicted Qualitative Solubility of 5-(3-Bromophenyl)cyclohexane-1,3-dione

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic ring will interact favorably with these solvents, but the polar dione moiety will limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar carbonyl groups without having strong hydrogen-bonding networks to disrupt, offering a good balance of polarity. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl oxygens, but the non-polar part of the solute may limit high solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to the mixed polar/non-polar nature of the solute. |

Experimental Protocol for Solubility Determination

To obtain quantitative and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

5-(3-Bromophenyl)cyclohexane-1,3-dione (analytical grade)

-

A range of organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and vials

Workflow for Solubility Measurement

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of 5-(3-Bromophenyl)cyclohexane-1,3-dione to a series of vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis :

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute. A pre-established calibration curve is essential for this step.

-

-

Calculation of Solubility :

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample (from the calibration curve)

-

DF = Dilution factor

-

-

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Ambeed, Inc. (n.d.). 5-(4-Bromophenyl)cyclohexane-1,3-dione.

- PubChem. (n.d.). 5-(4-Bromophenyl)cyclohexane-1,3-dione.

- Santa Cruz Biotechnology. (n.d.). 5-(3-Bromophenyl)cyclohexane-1,3-dione.

- ChemicalBook. (2025, September 25). 5-(3-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

- Solubility of Things. (n.d.). Cyclohexane-1,3-dione.

- ResearchGate. (2020, August 27). Factors affect the solubility of cyclic oligomers?

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

Sources

Unlocking the Therapeutic Promise of Brominated Cyclohexane-1,3-diones: A Guide to Biological Activities and Mechanisms

An In-depth Technical Guide for Drug Development Professionals

Abstract

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological effects.[1][2] The introduction of a bromine atom, particularly at the C2 position, dramatically alters the molecule's electronic properties and reactivity, opening new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of the potential biological activities of brominated cyclohexane-1,3-diones, synthesizing current research to offer insights for researchers, medicinal chemists, and drug development professionals. We will explore the key chemical principles, delve into the antimicrobial, anticancer, and enzyme-inhibiting properties of these compounds, and provide detailed experimental protocols to facilitate further investigation in the laboratory.

The Chemical Core: Synthesis and Reactivity

The biological activity of brominated cyclohexane-1,3-diones is intrinsically linked to their chemical structure. The core reactivity stems from the α,β-unsaturated ketone system present in the enol tautomer, which is further activated by the electrophilic bromine atom.

Synthesis via Acid-Catalyzed α-Bromination

The primary route to 2-bromo-cyclohexane-1,3-dione is through the acid-catalyzed bromination of the parent dione. This reaction proceeds via an enol intermediate, which acts as the nucleophile.[3][4] The presence of acid is crucial as it catalyzes the keto-enol tautomerism, increasing the concentration of the reactive enol form.[4][5]

The mechanism involves the protonation of a carbonyl oxygen, followed by deprotonation at the alpha-carbon (C2) to form the enol.[3][6] The electron-rich double bond of the enol then attacks molecular bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst.[3][6]

Caption: Acid-catalyzed α-bromination of cyclohexane-1,3-dione.

Keto-Enol Tautomerism and Biological Relevance

Cyclic β-diketones like cyclohexane-1,3-dione exist in a dynamic equilibrium between their diketo and enol forms.[7] This equilibrium is fundamental to their biological activity. The enol form, with its planar, conjugated system and acidic hydroxyl group, is crucial for chelating metal ions within enzyme active sites.[8][9] The introduction of bromine at the alpha-carbon creates a potent electrophilic center, making the molecule susceptible to attack by biological nucleophiles, a key mechanism for covalent inhibition of target proteins.

Antimicrobial Activities

Derivatives of cyclohexane-1,3-dione have demonstrated a notable spectrum of antimicrobial activities.[10][11] Bromination can enhance this activity by increasing lipophilicity, thereby improving passage through bacterial membranes, and by introducing a reactive site for covalent modification of essential bacterial enzymes.

Spectrum of Activity and Mechanism of Action

Studies have shown that cyclohexane-1,3-dione derivatives are active against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][12] While the precise mechanism for the brominated analogs is still under full investigation, related compounds are known to disrupt the cytoplasmic membrane, blocking the transport of essential low molecular weight substances into the cell.[10] The electrophilic character of the α-bromo-β-dione moiety suggests a potential mechanism involving the alkylation of nucleophilic residues (e.g., cysteine or histidine) in bacterial enzymes or structural proteins, leading to loss of function and cell death.

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC). The table below summarizes representative data for cyclohexane-1,3-dione derivatives against common bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-arylazocyclohexan-1,3-dione | P. aeruginosa | 0.30 - 0.45 | [12] |

| 2-arylazocyclohexan-1,3-dione | S. aureus | 0.25 - 0.45 | [12] |

| 2-arylazocyclohexan-1,3-dione | B. subtilis | 0.20 - 0.45 | [12] |

| Metal Complexes of Dione Ligands | E. coli, S. aureus, etc. | Medium Activity | [8] |

Note: Data for directly brominated analogs is limited; these derivatives serve as a proxy for the scaffold's potential.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a test compound.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

-

Test compound (e.g., brominated cyclohexane-1,3-dione) dissolved in DMSO.

-

Bacterial culture in log-phase growth.

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control (e.g., Ampicillin) and negative control (broth only).

-

Incubator (37°C).

Procedure:

-

Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-